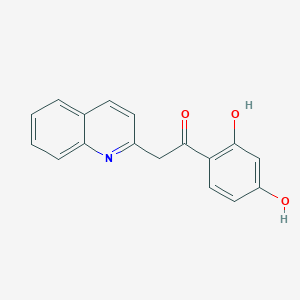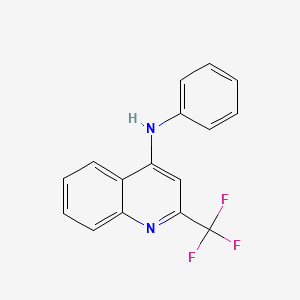![molecular formula C16H13NO4 B11842220 Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate CAS No. 68950-07-2](/img/structure/B11842220.png)
Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ピロール[2,1-a]イソキノリン-1,2-ジカルボン酸ジメチルは、ピロール[2,1-a]イソキノリンファミリーに属する複雑な有機化合物です。この化合物は、様々な天然物や合成分子に多く見られる、縮合した窒素複素環構造を特徴としています。この化合物の独特な構造的特徴は、医薬品化学と有機合成において注目されています。
2. 製法
合成ルートと反応条件: ピロール[2,1-a]イソキノリン-1,2-ジカルボン酸ジメチルの合成は、通常、多成分反応を伴います。 一般的な方法の1つは、1,2-エポキシプロパンを溶媒として用いる、イソキノリン、2-ブロモアセトフェノン、および非対称アセチレン系双極子親電子剤から出発するワンポット3成分反応です . もう1つのアプローチには、ジヒドロイソキノリンエステルとマレイン酸無水物またはアクリレートのタングステン触媒による[3+2]環状付加芳香族化が含まれます .
工業生産方法: ピロール[2,1-a]イソキノリン-1,2-ジカルボン酸ジメチルに関する特定の工業生産方法は広く文書化されていませんが、大規模有機合成の一般的な原則が適用されます。これには、収率と純度を最適化する反応条件の最適化、スケーラブルな溶媒と試薬の使用、および効率的な生産のための連続フロー反応器の採用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate typically involves multi-component reactions. One common method is the one-pot three-component reaction starting from isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles using 1,2-epoxypropane as a solvent . Another approach involves the tungsten-catalyzed [3+2] cycloaddition aromatization of dihydroisoquinoline ester and maleic anhydride or an acrylate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
反応の種類: ピロール[2,1-a]イソキノリン-1,2-ジカルボン酸ジメチルは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化された誘導体を形成することができます。
還元: 還元反応は、多くの場合、水素化を伴う、化合物の還元型を生成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 触媒としてパラジウム/炭素(Pd/C)を用いた水素ガスが頻繁に使用されます。
置換: 適切な条件下で、ハロゲン化アルキルなどの試薬や、アミンやチオールなどの求核剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はケトンまたはカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
4. 科学研究への応用
ピロール[2,1-a]イソキノリン-1,2-ジカルボン酸ジメチルは、科学研究で幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として役立ちます。
生物学: この化合物の構造的特徴は、生物学的相互作用と酵素阻害を研究するための候補となっています。
産業: この化合物の独特な特性は、材料科学での使用、および染料や顔料の合成における中間体として探索されています。
科学的研究の応用
Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: The compound’s unique properties are explored for use in materials science and as intermediates in the synthesis of dyes and pigments.
作用機序
ピロール[2,1-a]イソキノリン-1,2-ジカルボン酸ジメチルがその効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が関与しています。この化合物の縮合した窒素複素環構造により、活性部位に結合し、特定のタンパク質の活性を阻害または調節することができます。 関与する経路には、トポイソメラーゼ阻害が含まれ、癌細胞に細胞傷害作用をもたらします .
類似化合物:
ピロール[2,1-a]イソキノリン: 類似の構造的特徴を持つ母化合物。
ラメラリン: ピロール[2,1-a]イソキノリンコアを有する海洋天然物で、細胞傷害性で知られています.
アザラメラリン: 強化された生物活性を有するラメラリンの合成アナログ.
ユニークさ: ピロール[2,1-a]イソキノリン-1,2-ジカルボン酸ジメチルは、特定の置換パターンにより際立っており、独自の化学的および生物学的特性をもたらします。ジメチルエステル基は、その溶解性と反応性を高め、様々な用途に適した多用途の化合物となっています。
類似化合物との比較
Pyrrolo[2,1-a]isoquinoline: The parent compound with similar structural features.
Lamellarins: Marine natural products with a pyrrolo[2,1-a]isoquinoline core, known for their cytotoxic activity.
Azalamellarins: Synthetic analogs of lamellarins with enhanced biological activity.
Uniqueness: Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl ester groups enhance its solubility and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
68950-07-2 |
|---|---|
分子式 |
C16H13NO4 |
分子量 |
283.28 g/mol |
IUPAC名 |
dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C16H13NO4/c1-20-15(18)12-9-17-8-7-10-5-3-4-6-11(10)14(17)13(12)16(19)21-2/h3-9H,1-2H3 |
InChIキー |
GZVCIMDRCRCRFS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN2C=CC3=CC=CC=C3C2=C1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)




![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)



![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)


